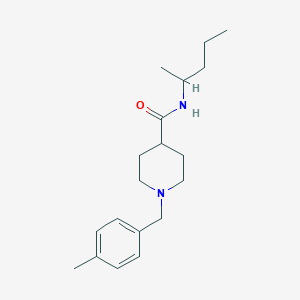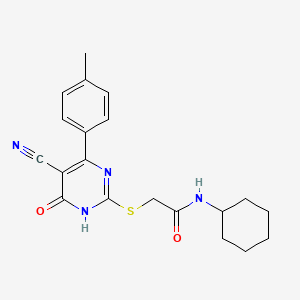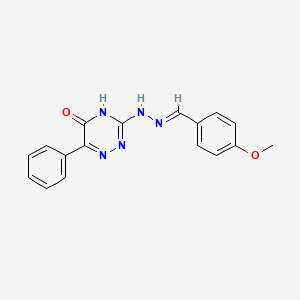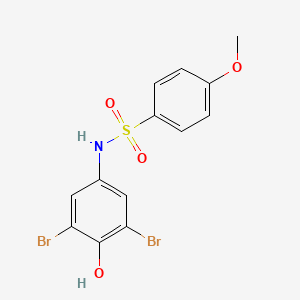![molecular formula C10H12N6O2S3 B6011662 N~1~-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-[(6-METHYL-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL)SULFANYL]ACETAMIDE](/img/structure/B6011662.png)
N~1~-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-[(6-METHYL-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL)SULFANYL]ACETAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-[(6-METHYL-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL)SULFANYL]ACETAMIDE is a complex organic compound that features a thiadiazole and triazine ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-[(6-METHYL-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL)SULFANYL]ACETAMIDE typically involves multi-step organic reactions. The starting materials might include ethylsulfanyl derivatives and triazine precursors. Common reaction conditions could involve the use of solvents like dichloromethane or ethanol, and catalysts such as acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of such compounds often requires optimization of reaction conditions to maximize yield and purity. This might involve large-scale reactors, controlled temperature and pressure conditions, and purification techniques like crystallization or chromatography.
化学反应分析
Types of Reactions
N~1~-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-[(6-METHYL-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions including:
Oxidation: This reaction might involve the conversion of sulfanyl groups to sulfoxides or sulfones.
Reduction: Reduction reactions could potentially reduce the triazine ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions could modify the thiadiazole or triazine rings.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the thiadiazole or triazine rings.
科学研究应用
Chemistry
In chemistry, N1-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-[(6-METHYL-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL)SULFANYL]ACETAMIDE could be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, compounds with thiadiazole and triazine structures are often investigated for their potential as enzyme inhibitors or antimicrobial agents.
Medicine
Medicinal chemistry applications might include the development of new pharmaceuticals targeting specific diseases or conditions. The unique structure of this compound could make it a candidate for drug discovery efforts.
Industry
In industry, such compounds might be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action for N1-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-[(6-METHYL-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL)SULFANYL]ACETAMIDE would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or disruption of cellular processes.
相似化合物的比较
Similar Compounds
Similar compounds might include other thiadiazole or triazine derivatives, such as:
- 1,3,4-Thiadiazole-2-thiol
- 6-Methyl-1,2,4-triazine-3,5-diamine
Uniqueness
What sets N1-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-[(6-METHYL-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL)SULFANYL]ACETAMIDE apart is its unique combination of functional groups and ring systems, which could confer distinct chemical and biological properties. This uniqueness might make it particularly valuable for specific applications in research and industry.
属性
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N6O2S3/c1-3-19-10-16-15-9(21-10)11-6(17)4-20-8-12-7(18)5(2)13-14-8/h3-4H2,1-2H3,(H,11,15,17)(H,12,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNOLWEQKJLAQGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CSC2=NN=C(C(=O)N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N6O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-methyl-N-(1H-pyrazol-5-ylmethyl)-2-{[1-(3-pyridinylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6011581.png)
![N-[1-(4-chlorobenzyl)-3-piperidinyl]-1H-indole-5-carboxamide](/img/structure/B6011589.png)
![2-[(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B6011595.png)
![5-(aminomethyl)-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B6011608.png)
![N-[4-(4-BROMOPHENYL)-13-THIAZOL-2-YL]-2-METHOXYBENZAMIDE](/img/structure/B6011612.png)
![2-({[4-methyl-3-(propionylamino)phenyl]amino}carbonyl)benzoic acid](/img/structure/B6011620.png)


![2-{[(2-Hydroxyethyl)amino]methylidene}-5-(4-methoxyphenyl)cyclohexane-1,3-dione](/img/structure/B6011629.png)
![3-methoxy-N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]propanamide](/img/structure/B6011645.png)

![N-{[1-(2-fluorobenzyl)-3-piperidinyl]methyl}-2-(2-methoxyphenoxy)acetamide](/img/structure/B6011656.png)
![7-benzyl-2-ethyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6011670.png)

